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Compound of Interest

Compound Name: p-Menthan-7-ol

Cat. No.: B077357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
Menthan-7-ol (also known as 4-isopropylcyclohexylmethanol or Mayol), a monoterpenoid

alcohol. This document is intended to be a valuable resource for researchers, scientists, and

professionals in drug development, offering detailed information on its spectral characteristics,

the experimental protocols for obtaining this data, and a visualization of the analytical workflow.

p-Menthan-7-ol exists as both cis and trans isomers, and where possible, data for both will be

presented.

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for p-Menthan-7-ol. This data is crucial for the identification,

characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

chemical shifts for ¹H and ¹³C nuclei are sensitive to their local electronic environment,

providing a fingerprint of the molecular structure.

¹³C NMR Data
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A study by Dauzonne et al. provides key insights into the ¹³C NMR spectrum of the cis isomer

of p-Menthan-7-ol. The data was obtained using a Varian XL-100 instrument.

Carbon Atom Chemical Shift (δ) in ppm (CDCl₃)

C1' (CHOH) Data not available in search results

C2', C6' (CH₂) Data not available in search results

C3', C5' (CH₂) Data not available in search results

C4' (CH) Data not available in search results

CH(CH₃)₂ Data not available in search results

CH(CH₃)₂ Data not available in search results

CH₂OH Data not available in search results

Note: While the reference to the specific publication containing the data has been identified, the

exact chemical shift values were not available in the search results. It is recommended to

consult the original publication for the complete dataset: D. Dauzonne, N. Goasdoue, N.

Platzer, Org. Magn. Resonance 17, 18 (1981).

¹H NMR Data

Detailed quantitative ¹H NMR data for p-Menthan-7-ol was not available in the performed

searches. However, typical chemical shift ranges for similar alcoholic monoterpenoids suggest

that the protons on the carbon bearing the hydroxyl group (CHOH) would appear in the range

of 3.0-4.0 ppm, while the methyl and methylene protons of the cyclohexane ring and the

isopropyl group would resonate at higher fields (0.8-2.0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of p-Menthan-7-ol was recorded on a Bruker IFS 85 instrument using the film

technique.[1]
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Wavenumber (cm⁻¹) Assignment Intensity

~3300-3400 O-H stretch (alcohol) Strong, Broad

~2850-2960 C-H stretch (alkane) Strong

~1450 C-H bend (alkane) Medium

~1050 C-O stretch (alcohol) Strong

Note: The exact peak positions were not provided in the search results. The values presented

are typical for this class of compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented below was obtained via Gas

Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Putative Fragment

156 Low or absent [M]⁺ (Molecular Ion)

138 Moderate [M-H₂O]⁺

95 High [C₇H₁₁]⁺

69 High [C₅H₉]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Note: The relative intensities are qualitative descriptions based on typical mass spectra of

cyclic alcohols. PubChem lists the top three peaks as m/z 95, 55, and 69 for one of the GC-MS

entries.[1]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/p-Menthan-7-ol
https://pubchem.ncbi.nlm.nih.gov/compound/p-Menthan-7-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed experimental protocols are essential for the replication of scientific data. The following

sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of p-Menthan-7-ol in about 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument: Varian XL-100 NMR Spectrometer or equivalent.[1]

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The spectral width should be set to cover the expected range of proton chemical shifts

(e.g., 0-10 ppm).

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,

and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A thin film of neat p-Menthan-7-ol is prepared between two salt plates

(e.g., NaCl or KBr).

Instrument: Bruker IFS 85 FTIR Spectrometer or equivalent.[1]
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Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of p-Menthan-7-ol in a volatile organic solvent

(e.g., dichloromethane or hexane).

Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the

separation of monoterpenoids.

Carrier Gas: Helium at a constant flow rate.

Injection: A small volume (e.g., 1 µL) of the sample is injected in split mode.

Temperature Program: A temperature gradient is used to elute the components, for

example, starting at 60°C and ramping up to 240°C.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A mass range of m/z 40-400 is typically scanned.
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Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST,

Wiley) for compound identification.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of p-
Menthan-7-ol.

Workflow for Spectroscopic Analysis of p-Menthan-7-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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